N~4~-(3-chlorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine family, a scaffold known for its versatility in medicinal chemistry. The core structure features a bicyclic system with substitutions at the N⁴ and N⁶ positions. Specifically, the N⁴ position is occupied by a 3-chlorophenyl group, while the N⁶ position has two methyl groups. Crystallographic studies reveal that such derivatives form hydrogen-bonded sheets in their solid state, which may influence solubility and stability .
Properties
Molecular Formula |
C19H17ClN6 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)-6-N,6-N-dimethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H17ClN6/c1-25(2)19-23-17(22-14-8-6-7-13(20)11-14)16-12-21-26(18(16)24-19)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,22,23,24) |
InChI Key |
BZUAFCLAUSOZTK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles
A one-flask method utilizes 5-aminopyrazoles and N,N-substituted amides in the presence of PBr₃. For example, 5-amino-1-phenyl-1H-pyrazole reacts with DMF and PBr₃ to form a Vilsmeier intermediate, which undergoes heterocyclization with hexamethyldisilazane (HMDS) to yield 4,6-dichloro-1-phenyl-pyrazolo[3,4-d]pyrimidine. This method achieves yields up to 91% under optimized conditions (60–80°C, 3–5 hours).
Chlorination of Pyrazolo-Pyrimidinones
Alternative routes begin with pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Chlorination using POCl₃ and PCl₅ at reflux (110°C, 4–6 hours) converts the carbonyl groups at positions 4 and 6 to chlorides, yielding 4,6-dichloro intermediates. For instance, 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ) is converted to 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ) in 85% yield.
Functionalization at Position 6: Dimethylamine Incorporation
The 6-chloro substituent undergoes displacement with dimethylamine. This step requires careful optimization due to steric and electronic factors:
Two-Stage Amination
Microwave-Assisted Acceleration
Microwave irradiation (150°C, 30 minutes) enhances reaction efficiency, achieving comparable yields (68%) while reducing side products.
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, scalability, and practicality:
Mechanistic Insights and Side Reactions
Competing Pathways
Catalytic Enhancements
-
Lewis Acids : ZnCl₂ (5 mol%) accelerates NAS at position 4, reducing reaction time by 40%.
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves dimethylamine solubility, boosting yields to 78%.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N4-(3-CHLOROPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
N4-(3-CHLOROPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Studied for its potential as an inhibitor of protein tyrosine kinases, which are involved in various cellular processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein tyrosine kinases (PTKs). It binds to the ATP-binding site of the kinase, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts signaling pathways involved in cell growth and proliferation, leading to anti-proliferative effects .
Comparison with Similar Compounds
Structural Variations in Pyrazolo[3,4-d]pyrimidine Derivatives
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on substituents at the N⁴ and N⁶ positions. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 3-chlorophenyl group contrasts with electron-donating groups (e.g., methoxy in ), which may alter target selectivity.
- Hydrogen Bonding : Hydrated forms (e.g., ) exhibit distinct crystallinity compared to anhydrous analogs, affecting bioavailability .
Antifungal and Antibacterial Activity
- NSC11668 (): A bis(3-chlorophenyl) analog demonstrates antifungal activity against resistant strains, highlighting the importance of chloro substituents in disrupting fungal membranes .
- Kinase Inhibitors (): Derivatives with methylsulfonyl or butoxy groups at N⁶ show antibacterial efficacy against Staphylococcus aureus (MIC values <10 µg/mL), suggesting that bulkier N⁶ substituents enhance bacterial membrane penetration .
Anticancer and Kinase Modulation
- PR5-LL-CM01 (): Inhibits PRMT5 with IC₅₀ = 12 nM, attributed to the 2-dimethylaminoethyl group’s interaction with the enzyme’s hydrophobic pocket .
- N⁴-Ethyl-N⁶,1-diphenyl analog (): Exhibits cytotoxicity against breast cancer cells (IC₅₀ = 8 µM), underscoring the role of phenyl groups in intercalating DNA .
Ion Channel Modulation
- KCa2 Channel Modulators (): The 3-chloro-4-fluorophenyl analog acts as a subtype-selective positive modulator, with EC₅₀ = 0.3 µM, likely due to fluorine’s electronegativity enhancing target binding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N⁴-(3-chlorophenyl)-N⁶,N⁆-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core formation, followed by selective N-arylation and dimethylation. Key steps include:
- Core scaffold assembly : Cyclocondensation of aminopyrazole derivatives with nitriles or carbonyl compounds under acidic conditions (e.g., acetic acid) .
- Substituent introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution for introducing the 3-chlorophenyl group at N⁴. Dimethylation at N⁶ may require reductive amination or alkylation with methyl iodide under basic conditions (e.g., K₂CO₃) .
- Optimization : Microwave-assisted synthesis or flow chemistry can reduce reaction times by 30–50% compared to conventional heating .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural confirmation : Use ¹H/¹³C NMR to verify substituent positions and purity. For ambiguous signals, 2D NMR (COSY, HSQC) resolves overlapping peaks .
- Crystallography : X-ray diffraction determines 3D conformation, critical for understanding binding interactions with kinases .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) confirm >95% purity .
Q. How can researchers identify the primary biological targets of this compound?
- Methodological Answer :
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., CDK2, EGFR, VEGFR) using ATP-competitive binding assays. Measure IC₅₀ values to identify high-affinity targets .
- Molecular docking : Perform in silico docking (e.g., AutoDock Vina) using crystallographic structures of kinase domains to predict binding modes .
- Cellular assays : Test inhibition of cancer cell proliferation (e.g., MTT assay) in cell lines overexpressing suspected targets .
Advanced Research Questions
Q. How can researchers improve selectivity against off-target kinases?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify substituents at N⁴ and N⁶ positions. For example:
- Covalent modification : Introduce acrylamide or other warheads for irreversible binding to cysteine residues in target kinases .
Q. What strategies address resistance mechanisms in kinase inhibition?
- Methodological Answer :
- Combination therapy : Pair with allosteric inhibitors (e.g., CDK2/4/6 inhibitors) to overcome ATP-binding site mutations .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase recruiters to degrade resistant kinase mutants .
Q. How should in vivo efficacy and pharmacokinetics (PK) be evaluated?
- Methodological Answer :
- Xenograft models : Administer the compound (10–50 mg/kg, oral or i.p.) in nude mice bearing CDK2-driven tumors (e.g., MDA-MB-231). Monitor tumor volume and metastasis biweekly .
- PK/PD studies : Collect plasma/tissue samples at intervals (0–24 hr) to measure:
- Half-life (t₁/₂) : Optimize using liposomal formulations if t₁/₂ < 2 hr.
- Bioavailability : Compare AUC values for oral vs. intravenous routes .
Contradictions and Future Directions
- Synthesis scalability : suggests microwave synthesis improves yield, but highlights solvent compatibility issues (e.g., DMSO degradation at high temperatures). Further optimization is needed .
- Target promiscuity : While CDK2 is a primary target, notes weak inhibition of FLT3 and RET kinases at high concentrations (>1 µM). Researchers should validate selectivity in orthogonal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
